2-oxo-3-phenyl-2H-chromen-7-yl acetate
Overview
Description
“2-oxo-3-phenyl-2H-chromen-7-yl acetate” is a chemical compound with the molecular formula C17H12O4 . It belongs to the class of compounds known as coumarins, which are a group of naturally occurring lactones .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .
Scientific Research Applications
Antibacterial Activity : Research has shown that derivatives of 2-oxo-2H-chromen compounds exhibit significant antibacterial properties. For instance, Čačić et al. (2009) synthesized thiazolidin-4-ones based on 2-oxo-2H-chromen-4-yl acetic acid, which were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Another study by Behrami (2018) reported the synthesis of new derivatives from Chromen-2-one, showing varying degrees of bacteriostatic and bactericidal activity (Behrami, 2018).
Antineoplastic Activity : Compounds based on 2-oxo-2H-chromen have been evaluated for their potential in cancer treatment. Gašparová et al. (2013) synthesized pyrano[3,2-c]chromene derivatives, which showed promising antineoplastic activities on human tumor cell lines (Gašparová et al., 2013). In a related study, Musa et al. (2015) evaluated the cytotoxic effects of various 3-arylcoumarin derivatives on human lung cancer cell lines (Musa et al., 2015).
Synthesis and Characterization : The synthesis and structural characterization of these compounds form a crucial part of the research. Wang et al. (2010) prepared a specific compound by reacting 3-acetyl-2-oxo-2H-chromen-7-yl acetate with benzyloxyamine, analyzing its molecular structure (Wang et al., 2010). Velikorodov et al. (2014) explored the condensation of various chemical components to produce chromene derivatives, adding to the understanding of their chemical properties (Velikorodov et al., 2014).
Antioxidant Activity : The antioxidant potential of these compounds is another area of interest. Kadhum et al. (2011) studied the antioxidant activity of newly synthesized coumarins, comparing their effectiveness with ascorbic acid (Kadhum et al., 2011).
Future Directions
properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-11(18)20-14-8-7-13-9-15(12-5-3-2-4-6-12)17(19)21-16(13)10-14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVIHBPMUGBFLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280470 | |
Record name | 2-oxo-3-phenyl-2H-chromen-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-3-phenyl-2H-chromen-7-yl acetate | |
CAS RN |
6296-55-5 | |
Record name | MLS000737819 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-oxo-3-phenyl-2H-chromen-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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